molecular formula C14H18N4O4 B2431092 tert-butyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate CAS No. 2034157-09-8

tert-butyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate

Cat. No.: B2431092
CAS No.: 2034157-09-8
M. Wt: 306.322
InChI Key: QWPVWTNQQAZAAP-UHFFFAOYSA-N
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Description

tert-butyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate is a chemical compound known for its interesting structure and versatile applications in various scientific fields. Its unique chemical characteristics have made it a subject of extensive research, particularly in the domains of chemistry and medicinal science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate typically involves multi-step organic synthesis. A common synthetic route includes the reaction of tert-butyl carbamate with the intermediate derived from 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine. Reaction conditions usually include controlled temperature and the use of a base to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production might involve more scalable methods, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. Optimizations for commercial production often focus on minimizing waste and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions such as oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.

  • Reduction: : Catalytic hydrogenation is frequently used, often with catalysts like palladium on carbon.

  • Substitution: : Nucleophilic substitution reactions might involve reagents like sodium alkoxide or amines.

Major Products Formed

The major products formed from these reactions depend on the nature of the reactants and the specific conditions under which the reactions are carried out. For instance, oxidation might yield oxidized pyrimidine derivatives.

Scientific Research Applications

This compound finds applications across various research domains:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Its derivatives are studied for potential biological activity, including enzyme inhibition.

  • Medicine: : Investigated for potential therapeutic properties, particularly in anticancer research.

  • Industry: : Employed in the development of new materials with specialized functions.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with various molecular targets, often enzymes or receptors, altering their activity. The specific pathways depend on the biological system being studied. For example, if it exhibits anticancer activity, it may inhibit DNA synthesis by targeting a key enzyme in the cell cycle.

Comparison with Similar Compounds

Uniqueness and List of Similar Compounds

Compared to similar compounds, tert-butyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate may offer distinct advantages like increased stability or specific binding affinities. Similar compounds include:

  • Methyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate

  • Ethyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate

These provide a basis for comparison in terms of structure-activity relationships, stability, and synthetic accessibility.

Properties

IUPAC Name

tert-butyl N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-7-8-18-11(19)9-5-4-6-15-10(9)17-12(18)20/h4-6H,7-8H2,1-3H3,(H,16,21)(H,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPVWTNQQAZAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C(=O)C2=C(NC1=O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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